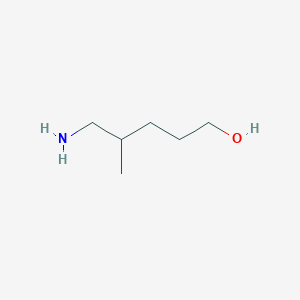

5-Amino-4-methylpentan-1-ol

Description

Significance of Branched Amino Alcohols as Synthetic Building Blocks

Branched amino alcohols are crucial building blocks in organic synthesis due to their bifunctionality and chirality. nih.gov These characteristics allow for the construction of complex molecular architectures with specific stereochemistry, which is paramount in fields such as medicinal chemistry and materials science. nih.govucl.ac.uk The presence of both an amino and a hydroxyl group provides two reactive sites that can be selectively modified, leading to a diverse range of derivatives. beilstein-journals.org

The utility of amino alcohols is evident in their application as chiral auxiliaries, ligands for asymmetric catalysis, and as starting materials for the synthesis of biologically active molecules. nih.govmdpi.com For instance, they are integral components in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ucl.ac.uk The branched nature of these molecules can also impart unique physical and chemical properties, such as influencing the solubility and conformational rigidity of larger molecules into which they are incorporated. researchgate.net

Historical Context of Amino Alcohol Chemistry Relevant to 5-Amino-4-methylpentan-1-ol

The chemistry of amino alcohols has a rich history, with early research focusing on their synthesis and reactions. A significant challenge has been the stereoselective synthesis of these compounds, which is crucial for their application in asymmetric synthesis. diva-portal.org Over the decades, numerous methods have been developed to address this challenge, including the reduction of amino acids, the aminolysis of epoxides, and the asymmetric aminohydroxylation of alkenes. diva-portal.orgresearchgate.netgrowingscience.com

The development of catalytic methods has been a major breakthrough in amino alcohol synthesis. For example, the use of transition metal catalysts, such as ruthenium and rhodium, has enabled the highly efficient and selective hydrogenation of amino ketones to produce amino alcohols. rsc.orgdiva-portal.org More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral amino alcohols, offering high stereoselectivity under mild reaction conditions. nih.govmdpi.comfrontiersin.org These advancements have paved the way for the synthesis of a wide variety of amino alcohols, including branched structures like this compound.

Scope and Future Directions of Academic Inquiry into this compound

While specific research on this compound is not extensively documented, the broader field of branched amino alcohols provides a clear indication of its potential research directions. A key area of future inquiry will likely be the development of efficient and stereoselective synthetic routes to this compound. Given the presence of a chiral center, the development of methods to access specific enantiomers of this compound will be of particular importance. westlake.edu.cn

The exploration of its applications as a chiral ligand in asymmetric catalysis is another promising avenue. The specific steric and electronic properties conferred by the methyl branch could lead to novel catalysts with unique reactivity and selectivity. researchgate.net Furthermore, its potential as a building block for the synthesis of new pharmaceutical agents and functional materials warrants investigation. The incorporation of this branched amino alcohol into larger molecules could lead to compounds with improved biological activity or material properties. Research into its use in the formation of biodegradable polymers, such as polyesteramides, is also a potential area of interest. smolecule.comwikipedia.org

Data on this compound and Related Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(5-7)3-2-4-8/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFENECNVZGWOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 4 Methylpentan 1 Ol and Its Stereoisomers

Established Synthetic Routes for 5-Amino-4-methylpentan-1-ol

Reduction-Based Approaches to Amino Alcohols

The reduction of nitro compounds is a fundamental method for the synthesis of amino alcohols. wikipedia.orgmasterorganicchemistry.com This approach often involves the use of metal catalysts or stoichiometric metal hydrides. A classic method involves the reaction of a nitroalkane with an aldehyde or ketone in a nitroaldol (Henry) reaction to form a β-nitro alcohol, which is then reduced to the corresponding β-amino alcohol. wikipedia.org

Common reducing agents for converting nitro groups to amines include metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com Another approach is the electrochemical reduction of nitro-alcohols in a sulfuric medium, which can offer high chemical yields. google.com For instance, the reduction of nitroarenes to amines, which can then react with epoxides to form β-amino alcohols, has been demonstrated using catalysts like Pd/C. acs.org While effective, these methods can sometimes require harsh reaction conditions and may generate significant waste streams.

Catalytic Hydrogenation Techniques in Amino Alcohol Synthesis

Catalytic hydrogenation offers a greener and more efficient alternative to many traditional reduction methods, often proceeding with high selectivity and producing water as the primary byproduct. shokubai.org This technique is widely used for the synthesis of amino alcohols from various precursors, including amino acids and nitro compounds.

Ruthenium- and rhodium-based catalysts have shown significant promise in the hydrogenation of amino acids to amino alcohols. shokubai.orgumaine.edu For example, a bimetallic Rh-MoOx/SiO2 catalyst has been effectively used for the selective hydrogenation of a wide range of amino acids to their corresponding amino alcohols with high yields and complete retention of configuration. shokubai.orgrsc.org This method is advantageous as it can be applied to complex substrates, including protein hydrolysates, offering a pathway for valorizing protein-rich waste streams. shokubai.org

The table below summarizes key findings in catalytic hydrogenation for amino alcohol synthesis:

| Catalyst | Substrate | Product | Yield | Key Advantages |

| Rh-MoOx/SiO2 | Various amino acids | Corresponding amino alcohols | 90-94% | High selectivity, complete retention of configuration, applicable to protein hydrolysates. shokubai.orgrsc.org |

| Ru-C with phosphoric acid | Petroleum-derived amino acids | Amino alcohols | High | High selectivity, maintains optical purity. umaine.edu |

| Pd/C | Nitroarenes and 1,2-epoxides | β-amino alcohols | Good | Tandem reaction, easy catalyst recovery. acs.org |

Asymmetric Synthesis Strategies for Enantiopure this compound

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric synthesis strategies for chiral amino alcohols. These methods aim to produce a single enantiomer of the target molecule, which is crucial for its biological activity and to avoid potential adverse effects from the other enantiomer.

One common strategy is the asymmetric reduction of a prochiral ketone. For example, the Corey-Bakshi-Shibata (CBS) reduction can be used to produce a specific enantiomer with high enantiomeric excess. vulcanchem.com Another powerful technique is the asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts, which can yield chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. acs.orgnih.gov This method is particularly attractive due to its operational simplicity and avoidance of protecting groups. acs.org

The reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, mediated by samarium diiodide (SmI2), provides a highly efficient and mild route to optically pure β-amino alcohols. organic-chemistry.org Furthermore, enantiopure 5-amino-1-pentanols with various substitution patterns can be synthesized from (R)-phenylglycinol-derived oxazolopiperidone lactams through a reductive opening of the lactam and oxazolidine (B1195125) rings. researchgate.net

The following table outlines various asymmetric synthesis approaches:

| Method | Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Asymmetric Reduction | 4-Methylpentan-3-one | Borane with S-Me-CBS | (S)-3-Amino-4-methylpentan-1-ol | >95% |

| Asymmetric Transfer Hydrogenation | Unprotected α-ketoamines | Ruthenium catalysts | Chiral 1,2-amino alcohols | >99% acs.orgnih.gov |

| Reductive Cross-Coupling | Chiral N-tert-butanesulfinyl imines and aldehydes | Samarium diiodide (SmI2) | Optically pure β-amino alcohols | High |

| Reductive Ring Opening | (R)-phenylglycinol-derived oxazolopiperidone lactams | LiNH2BH3 | Enantiopure 5-amino-1-pentanols | High |

Emerging Synthetic Technologies and Process Optimization

Recent advancements in synthetic chemistry are focusing on developing more sustainable, efficient, and scalable processes for producing amino alcohols. These emerging technologies often involve enzymatic catalysis and process optimization strategies.

Enzymatic cascades are gaining attention as a green alternative to traditional chemical methods. For instance, a two-enzyme cascade using an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can convert diols to amino alcohols under mild, aqueous conditions. rsc.org Process optimization, combined with enzyme engineering of the rate-limiting AmDH, has been shown to significantly increase the production of amino alcohols. rsc.org

Process optimization is also crucial for improving the efficiency of established synthetic routes. This can involve strategies like fed-batch reactions to overcome substrate inhibition or the removal of products and by-products to shift the reaction equilibrium towards the desired product. researchgate.net For example, in the Wenker synthesis of aziridines from vicinal amino alcohols, modifying the reaction conditions, such as using milder bases, can improve the yields of the cyclized products. researchgate.net The development of tandem catalytic systems, where multiple reaction steps are carried out in a single pot, also represents a significant process optimization by eliminating the need for intermediate separation. acs.org

Advanced Spectroscopic and Analytical Characterization of 5 Amino 4 Methylpentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Amino-4-methylpentan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. docbrown.info Key signals include those for the hydroxyl proton, the aminomethyl protons, and the methyl groups. smolecule.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. For instance, the protons on the carbon bearing the hydroxyl group will exhibit a specific splitting pattern due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. masterorganicchemistry.com Due to the molecule's asymmetry, each carbon atom in this compound is chemically distinct, resulting in a total of six signals. masterorganicchemistry.com The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbon atom bonded to the hydroxyl group (C-1) and the carbon atom bonded to the amino group (C-5) will appear at characteristic downfield shifts compared to the other aliphatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.6 (t) | ~60-65 |

| C2-H₂ | ~1.5 (m) | ~30-35 |

| C3-H₂ | ~1.3 (m) | ~40-45 |

| C4-H | ~1.7 (m) | ~30-35 |

| C5-H₂ | ~2.7 (t) | ~50-55 |

| C4-CH₃ | ~0.9 (d) | ~20-25 |

| N-H₂ | Variable | - |

| O-H | Variable | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. (t = triplet, d = doublet, m = multiplet)

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structural assignments by showing correlations between protons and carbons. mdpi.com

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry (MS) is an essential analytical tool for verifying the molecular weight and investigating the fragmentation pattern of this compound. bldpharm.comnih.gov The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 117.19 g/mol . nih.gov

Electron ionization (EI) is a common technique used for MS analysis. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino alcohols include the loss of a water molecule (M-18) or cleavage of carbon-carbon bonds adjacent to the functional groups. savemyexams.compearson.com For this compound, characteristic fragments would arise from the loss of the hydroxyl group, the amino group, or parts of the alkyl chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. acs.orgnih.gov

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion |

| 102 | [C₅H₁₂NO]⁺ | Loss of CH₃ |

| 100 | [C₆H₁₄N]⁺ | Loss of OH |

| 99 | [C₆H₁₃O]⁺ | Loss of NH₂ |

| 84 | [C₅H₁₀N]⁺ | Cleavage and rearrangement |

| 58 | [C₃H₈N]⁺ | Cleavage at C3-C4 bond |

Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric excess of this compound. bldpharm.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and chiral separations of this compound. bldpharm.comnih.gov

For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. jfda-online.com A C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The compound's purity is determined by integrating the peak area of the main component and any impurities.

To determine the enantiomeric excess, chiral HPLC is the method of choice. yakhak.org This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines and amino alcohols. yakhak.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. chromatographyonline.comrsc.org The ratio of the two enantiomers is calculated from their respective peak areas in the chromatogram.

Gas chromatography (GC) is another powerful technique for the analysis of this compound, particularly after derivatization to increase its volatility. jiangnan.edu.cn Due to the polar nature of the amino and hydroxyl groups, direct GC analysis can be challenging. sigmaaldrich.com Derivatization converts these polar groups into less polar, more volatile moieties. sigmaaldrich.com A common derivatization method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com

The resulting derivatives can be separated on a suitable GC column, often a capillary column with a non-polar or medium-polarity stationary phase. oiv.int GC coupled with a flame ionization detector (FID) can be used for quantification, while GC coupled with a mass spectrometer (GC-MS) provides both separation and structural identification of the derivatives and any impurities. nih.govnih.gov Chiral GC columns can also be used to separate the enantiomers of the derivatized compound. jiangnan.edu.cn

Capillary electrophoresis (CE) offers a high-efficiency separation method for charged molecules like this compound. jiangnan.edu.cnsciex.com In its protonated form, the amino group allows the molecule to migrate in an electric field. The separation is based on the charge-to-size ratio of the analytes. sciex.com

For the separation of enantiomers, a chiral selector is added to the background electrolyte. chromatographyonline.com Common chiral selectors for amino compounds include cyclodextrins and their derivatives, or chiral ionic liquids. jiangnan.edu.cnchromatographyonline.com The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation. chromatographyonline.com CE methods are known for their high resolution, short analysis times, and low consumption of sample and reagents. chromatographyonline.comnih.gov Non-aqueous capillary electrophoresis (NACE) can also be employed to enhance selectivity in certain cases. uliege.be

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. nih.gov The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic absorption bands for this compound include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. smolecule.comresearchgate.net

N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the primary amino group. smolecule.com

C-H stretch: Sharp bands in the region of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl chain.

N-H bend: A medium to strong band around 1590-1650 cm⁻¹.

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹, indicative of the primary alcohol. smolecule.com

C-N stretch: A medium to weak band in the region of 1020-1250 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Broad, Strong |

| Amine (N-H) | Stretching | 3300 - 3500 | Medium, Sharp (doublet) |

| Alkane (C-H) | Stretching | 2850 - 3000 | Strong |

| Amine (N-H) | Bending | 1590 - 1650 | Medium to Strong |

| Alcohol (C-O) | Stretching | 1050 - 1150 | Strong |

| Amine (C-N) | Stretching | 1020 - 1250 | Medium to Weak |

Chemical Reactivity and Derivatization Strategies of 5 Amino 4 Methylpentan 1 Ol

Reactivity of the Primary Amine Functional Group

The primary amine group in 5-amino-4-methylpentan-1-ol is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is the basis for its most common and synthetically useful reactions.

The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (often activated by coupling agents). This reaction, a form of nucleophilic acyl substitution, yields a stable amide linkage. The amine group is generally more nucleophilic than the hydroxyl group, allowing for selective acylation under controlled conditions. rsc.org This chemoselectivity is a cornerstone of its derivatization. rsc.orgorganic-chemistry.org

For instance, in the synthesis of complex molecules, amino alcohols are routinely acylated at the nitrogen atom. A general method involves reacting the amino alcohol with a carboxylic acid in the presence of a coupling reagent like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) or using boronic acid catalysts to facilitate the reaction at room temperature. organic-chemistry.org The synthesis of N²,N⁵-Bis((S)-1-Hydroxy-4-methylpentan-2-yl)thiophene-2,5-dicarboxamide from a related amino alcohol and an acid chloride demonstrates the formation of a stable dicarboxamide, highlighting the amine's reactivity. mdpi.com

Table 1: Overview of Amide Formation from Primary Amines

| Reactant Class | Reagent Example | Product | General Conditions |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-(5-hydroxy-2-methylpentyl)amide | Base (e.g., pyridine, triethylamine) to neutralize HCl by-product |

| This compound | Acid Anhydride (B1165640) ((RCO)₂O) | N-(5-hydroxy-2-methylpentyl)amide | Often requires mild heating or a catalyst |

The nucleophilic amine can be alkylated by reacting with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (typically Sₙ2), where the amine displaces a halide from the alkyl substrate to form a new carbon-nitrogen bond. This process can lead to the formation of secondary and tertiary amines. The synthesis of related compounds like 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol can be achieved through such alkylation or reductive amination strategies, showcasing the utility of this reaction pathway for amino alcohols. evitachem.com

Similar to acylation, the primary amine can react with sulfonyl chlorides (R-SO₂Cl) in a process known as sulfonation to form sulfonamides. This reaction is analogous to the Schotten-Baumann reaction. Furthermore, reactions with sultones (cyclic sulfonic esters), such as 1,3-propanesultone, can introduce a sulfonate group onto the nitrogen. This has been demonstrated in the synthesis of novel chiral ionic liquids from various amino alcohols, where the amine attacks the sultone ring to yield a zwitterionic sulfonate product. tu-clausthal.de This pathway provides a route to highly functionalized derivatives of this compound.

The primary amine functional group is a key participant in various nucleophilic substitution reactions where it serves as the nucleophile. Its ability to attack electrophilic carbon centers is fundamental to its derivatization. Beyond the previously mentioned acylation and alkylation, the amine can engage in ring-opening reactions of epoxides and aziridines. It can also participate in polycondensation reactions with dicarboxylic acid esters or cyclic anhydrides, a reaction demonstrated with the structurally similar 5-amino-1-pentanol (B144490) to produce biodegradable polyesteramides. wikipedia.org In this process, the initial nucleophilic attack of the amine on the carbonyl of an anhydride forms an amide with a terminal carboxylic acid, which can then engage in further polymerization. wikipedia.org

A characteristic reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. ekb.eg The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov This reversible reaction is typically catalyzed by acid or base and is widely used in organic synthesis. ekb.egunn.edu.ng The formation of the C=N (azomethine) double bond is a versatile method for creating new molecular frameworks and for the synthesis of various heterocyclic compounds. ekb.eg this compound, with its primary amine, is expected to readily undergo Schiff base formation with a wide range of aldehydes and ketones. nih.gov

Reactivity of the Primary Hydroxyl Functional Group

The primary hydroxyl group (-CH₂OH) in this compound also offers a site for various chemical modifications, exhibiting typical reactivity for a primary alcohol.

The hydroxyl group can be transformed through several key reaction types:

Oxidation : Primary alcohols can be oxidized to form aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or under controlled conditions with reagents such as chromium trioxide. smolecule.comscienceskool.co.uk Further oxidation with stronger agents like potassium permanganate (B83412) (KMnO₄) can yield the corresponding carboxylic acid. smolecule.com

Conversion to Alkyl Halides : The hydroxyl group is a poor leaving group, but it can be converted into a good one for nucleophilic substitution. libretexts.org Treatment with reagents like thionyl chloride (SOCl₂) produces an alkyl chloride, while phosphorus tribromide (PBr₃) yields an alkyl bromide. libretexts.orgpearson.com

Esterification : In the presence of an acid catalyst, the hydroxyl group reacts with carboxylic acids to form esters (Fischer esterification). This reaction can also be achieved using more reactive acyl chlorides or acid anhydrides.

Dehydration : Under harsh conditions, such as heating with a strong acid like sulfuric acid (H₂SO₄), the alcohol can undergo an elimination reaction (dehydration) to form an alkene. masterorganicchemistry.com

Tosylation : To create a better leaving group for Sₙ2 reactions while retaining the stereochemistry of the carbon center, the alcohol can be converted to a tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org

Table 2: Summary of Key Reactions of the Primary Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Mechanism Type |

|---|---|---|---|

| Oxidation (mild) | PCC, DMP | Aldehyde | Oxidation |

| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid | Oxidation |

| Conversion to Alkyl Chloride | SOCl₂, pyridine | Alkyl Chloride | Sₙ2 |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide | Sₙ2 |

| Esterification | R-COOH, H⁺ catalyst | Ester | Nucleophilic Acyl Substitution |

| Tosylation | TsCl, pyridine | Tosylate (OTs) | Nucleophilic Substitution |

Esterification Reactions

The primary hydroxyl group of this compound can undergo esterification with carboxylic acids, acyl halides, or anhydrides to form the corresponding esters. However, a significant challenge in the acylation of amino alcohols is the competing reaction at the more nucleophilic amino group, which typically leads to the formation of an amide. nih.gov To achieve selective esterification at the hydroxyl group (O-acylation), specific strategies must be employed.

One of the most effective methods is to perform the reaction under acidic conditions. beilstein-journals.orgffi.no In the presence of a strong acid, such as methanesulfonic acid (MeSO₃H) or trifluoroacetic acid (CF₃CO₂H), the amino group is protonated to form an ammonium (B1175870) salt. beilstein-journals.org This protonation deactivates the nitrogen as a nucleophile, allowing the acylating agent to react selectively with the less reactive hydroxyl group. beilstein-journals.orgffi.no This approach enables the direct, single-step synthesis of O-acyl derivatives from unprotected amino alcohols. ffi.no

Another strategy involves the reaction of sulfonic acid salts of the amino alcohol with carboxylic acids at elevated temperatures. google.com This process has been found to produce the desired amino alcohol esters smoothly, avoiding the formation of amides that occurs when the free amino alcohol is heated with a fatty acid. google.com The kinetic studies on the esterification of N,N-dialkylamino alcohols suggest that intramolecular hydrogen bonding between the amino and carboxylic acid groups can, in some cases, activate the acid and accelerate ester formation. researchgate.net

Table 1: Strategies for Selective Esterification of Amino Alcohols

| Strategy | Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|

| Acidic Conditions | Carboxylic anhydride or acyl halide in CF₃CO₂H or MeSO₃H | Protonation of the amine group deactivates it, leading to chemoselective O-acylation. beilstein-journals.orgffi.no | beilstein-journals.orgffi.no |

| Sulfonic Acid Salts | Aromatic sulfonic acid salt of the amino alcohol, fatty acid, elevated temperature | Forms the fatty acid ester, preventing amide formation. google.com | google.com |

| Enzyme-Free, Metal-Directed | Acylating agent (e.g., acyl thioester), Cu(II) ions, water at physiological pH | Cu(II) directs the chemoselective O-acylation of 1,2-amino alcohol amphiphiles. acs.org | acs.org |

Ether Formation

The primary alcohol of this compound can be converted to an ether through various etherification reactions. Similar to esterification, the primary challenge is preventing the concurrent N-alkylation of the amino group. google.com Direct alkylation with an alkyl halide under basic conditions (as in a typical Williamson ether synthesis) would likely lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

To achieve selective O-alkylation, a two-step process is often employed. google.com In the first step, the amino alcohol is treated with a strong base (e.g., an alkali metal hydride or alkoxide) to form the corresponding alcoholate. In the second step, this intermediate is reacted with an alkylating agent to form the desired ether. google.com This approach leverages the greater acidity of the hydroxyl proton compared to the amine protons.

Modern catalytic methods have also been developed to facilitate selective etherification. Iron-catalyzed dehydrative reactions can produce symmetrical ethers from one alcohol or unsymmetrical ethers from two different alcohols, offering a pathway to etherify the hydroxyl group of an amino alcohol with another alcohol. acs.org Furthermore, N-alkylation reactions of amino alcohols using other alcohols as alkylating agents can sometimes produce ethers as byproducts, highlighting the competition between the two nucleophilic sites. beilstein-journals.org

Table 2: Methodologies for Selective Ether Formation from Amino Alcohols

| Method | Reagents/Conditions | Description | Reference(s) |

|---|---|---|---|

| Two-Step Alkylation | 1. Alkali alcoholate (e.g., NaH) 2. Alkylating agent (e.g., R-X) | Formation of the amino alcoholate followed by alkylation selectively yields the ether. google.com | google.com |

| Iron-Catalyzed Dehydration | Fe(OTf)₃, primary alcohol | Catalytic coupling of a primary alcohol with the secondary alcohol of a benzylic amino alcohol to form an unsymmetrical ether. acs.org | acs.org |

| Gold-Catalyzed Activation | Gold catalyst, microwave irradiation | Direct activation of alcohols to form unsymmetrical ethers. organic-chemistry.org | organic-chemistry.org |

Oxidation Reactions to Carbonyl Compounds

The primary alcohol functional group in this compound can be oxidized to yield either 5-amino-4-methylpentanal (an aldehyde) or 5-amino-4-methylpentanoic acid (a carboxylic acid). The key challenge is to perform this oxidation chemoselectively without affecting the primary amino group. nih.gov Traditional strong oxidizing agents can often lead to complex mixtures or degradation of the molecule.

Several modern methods have been developed for the mild and highly selective oxidation of alcohols in the presence of amines. One prominent method uses 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid. acs.orgnih.govorganic-chemistry.org This system efficiently oxidizes primary alcohols to aldehydes at room temperature without significant overoxidation to carboxylic acids and is compatible with amino groups. acs.orgorganic-chemistry.org

Another highly effective protocol involves the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) and a copper salt as a catalytic system for the aerobic oxidation of unprotected amino alcohols. nih.govresearchgate.net This method uses molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process that yields the corresponding amino carbonyl compounds in good to high yields at ambient temperature. nih.govresearchgate.net Careful selection of the reaction conditions allows for controlled oxidation to either the aldehyde or, with further oxidation, the carboxylic acid.

Table 3: Chemoselective Oxidation Methods for Amino Alcohols

| Method | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| TEMPO-Catalyzed Oxidation | Trichloroisocyanuric acid, cat. TEMPO, CH₂Cl₂ | Aldehyde | acs.orgnih.govorganic-chemistry.org |

| AZADO/Copper Aerobic Oxidation | cat. AZADO, cat. Copper salt, Air | Amino Carbonyl Compound | nih.govresearchgate.net |

Dual Functional Group Reactivity in Cyclization and Heterocycle Synthesis

The presence of both an amino group and a hydroxyl group within the same molecule allows this compound to serve as a precursor for the synthesis of nitrogen- and oxygen-containing heterocycles through intramolecular cyclization. The 1,5-relationship between the amine and alcohol functionalities is suitable for the formation of six-membered rings.

Ruthenium-catalyzed cyclization of 5-amino-1-pentanol, a close structural analog, demonstrates that the reaction can be selectively directed to form either a cyclic amine (piperidine) or a cyclic amide (piperidone). rsc.orgrsc.org When the reaction is conducted with the addition of water, piperidine (B6355638) is the major product. rsc.org Conversely, adding a sacrificial ketone as a hydrogen acceptor steers the reaction toward the formation of piperidone. rsc.orgrsc.org It is expected that this compound would similarly cyclize to form 3-methylpiperidine (B147322) derivatives under these conditions.

The reaction proceeds through a "hydrogen shuttling" or "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes intramolecular condensation with the amine to form a cyclic imine, followed by reduction to the cyclic amine. beilstein-journals.orgrsc.org

Beyond simple cyclization, amino alcohols are valuable partners in multicomponent reactions for building more complex heterocyclic systems. For instance, a catalyst-free, three-component reaction between an amino alcohol, a 1,3-dicarbonyl compound, and an α,β-unsaturated aldehyde in water can produce fused tetrahydropyridine (B1245486) scaffolds like pyrido[2,1-b] Current time information in Bangalore, IN.tandfonline.comoxazines. rsc.orgrsc.org

Regioselective and Chemoselective Derivatization Approaches

Achieving selective functionalization of either the amino or the hydroxyl group in this compound is a central challenge in its derivatization. The choice of reagents and reaction conditions determines whether the reaction occurs at the nitrogen or the oxygen atom.

N-Acylation vs. O-Acylation: The amino group is inherently more nucleophilic than the hydroxyl group, meaning that under neutral or basic conditions, acylation will preferentially occur on the nitrogen to form an amide. nih.gov Efficient and selective N-acylation can be achieved using methods such as catalysis with dibutyltin (B87310) oxide or by performing the reaction in a phosphate (B84403) buffer, which facilitates the formation of N-chloroacetamides from amino alcohols. tandfonline.comacs.org To achieve the reverse selectivity (O-acylation), the nucleophilicity of the amine must be suppressed. This is effectively accomplished by conducting the reaction in a strong acid like trifluoroacetic acid, which protonates the amine and allows for selective esterification of the alcohol. beilstein-journals.orgffi.no

N-Alkylation vs. O-Alkylation: Similar to acylation, direct alkylation often favors the more nucleophilic amine. Palladium-on-carbon (Pd/C) catalyzed reactions using alcohols as alkylating agents have shown excellent chemoselectivity for the N-alkylation of amino alcohols, leaving the hydroxyl group untouched. rsc.orgresearchgate.net Achieving selective O-alkylation is more challenging and typically requires a multi-step approach, such as the formation of the alcoholate followed by reaction with an alkylating agent, to prevent competitive N-alkylation. google.com Developing catalytic systems that can controllably switch between N- and O-arylation or alkylation is an active area of research. bohrium.com

These chemoselective strategies, which rely on tuning the electronic properties of the nucleophiles through pH control or the use of specific catalysts, are fundamental to unlocking the synthetic potential of bifunctional molecules like this compound, often bypassing the need for multi-step protection and deprotection sequences. ffi.no

Stereochemical Considerations in 5 Amino 4 Methylpentan 1 Ol Research

Chiral Centers and Enantiomeric Forms of the Compound

5-Amino-4-methylpentan-1-ol possesses a single chiral center, which is a carbon atom bonded to four different groups. savemyexams.com In this molecule, the chiral center is the carbon atom at the fourth position (C4), which is attached to a hydrogen atom, a methyl group (-CH3), an aminomethyl group (-CH2NH2), and a propyl alcohol group (-CH2CH2CH2OH). achemblock.com

The presence of this single chiral center means that this compound can exist as two distinct stereoisomers that are non-superimposable mirror images of each other. savemyexams.com These isomers are called enantiomers. savemyexams.com They are designated as (R)-5-amino-4-methylpentan-1-ol and (S)-5-amino-4-methylpentan-1-ol based on the spatial arrangement of the groups around the chiral center. achemblock.comlookchem.com While enantiomers share the same chemical formula and connectivity, they differ in their three-dimensional structure. researchgate.net This structural difference is fundamental, as enantiomers can interact differently with other chiral molecules, such as biological receptors. savemyexams.comresearchgate.net

Diastereoselective Synthesis of Derivatives

When this compound is used as a building block in the synthesis of more complex molecules, new chiral centers can be created. This leads to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. Controlling the stereochemical outcome of these reactions to produce a specific diastereomer is a key challenge in organic synthesis, a process known as diastereoselective synthesis. tohoku.ac.jp

Research into the synthesis of γ-amino alcohols, a structural motif present in many drugs, has led to the development of catalytic diastereoselective methods. rsc.org For instance, different catalysts can be used to selectively produce either syn or anti diastereomers from the corresponding ketone precursors. rsc.org One approach involves a proline-mediated, three-component Mannich reaction to create an α-substituted β-amino aldehyde, which is then reacted with an organometallic nucleophile to generate a secondary alcohol with a new chiral center. tohoku.ac.jp The choice of reagents and reaction conditions is crucial for controlling the diastereoselectivity of such transformations. tohoku.ac.jp In the synthesis of complex molecules like the HIV protease inhibitor Darunavir, stereoselective reactions are employed to ensure the correct configuration of multiple chiral centers, which is essential for the drug's efficacy. acs.org

Influence of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry of a molecule is paramount in determining how it interacts with biological systems, a concept known as molecular recognition. Biological entities like enzymes and receptors are themselves chiral and therefore often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over another. savemyexams.comresearchgate.net

The relationship between stereochemistry and biological activity is well-documented for many chiral compounds. mdpi.com For example, in the case of inhibitors for certain integrins (cell adhesion receptors), the biological activity can be highly dependent on the stereoisomer used. nih.gov One stereoisomer might be a potent inhibitor while the other is significantly less active. nih.gov This specificity arises because the precise three-dimensional shape of the molecule must complement the binding site of the biological target to elicit a response. Even subtle differences in the spatial arrangement of atoms, as between enantiomers, can lead to vastly different biological effects. researchgate.net The synthesis of enantiomerically pure compounds is therefore a critical goal in drug discovery and development to ensure the desired therapeutic effect and to avoid potential off-target effects from the less active or inactive enantiomer. beilstein-journals.orgacs.org

Applications of 5 Amino 4 Methylpentan 1 Ol in Advanced Organic Synthesis

Utility as a Building Block for Complex Organic Molecules

5-Amino-4-methylpentan-1-ol, particularly its chiral enantiomer (R)-5-amino-4-methylpentan-1-ol, is utilized as a versatile building block in multi-step organic synthesis. Its two functional groups, the amine and the hydroxyl, offer distinct points for chemical modification, allowing it to be incorporated into larger, more complex molecular architectures. The presence of a methyl-branched pentane (B18724) backbone also imparts specific steric and lipophilic properties to the target molecules.

A notable application is in the synthesis of advanced intermediates for pharmacologically active compounds. For example, (R)-5-amino-4-methylpentan-1-ol hydrochloride has been used as a key reactant in the preparation of substituted nitrobenzene (B124822) derivatives, which are precursors to complex heterocyclic systems. In one documented synthesis, it was reacted with 4-Bromo-2-fluoro-1-nitrobenzene in the presence of potassium carbonate to yield a new intermediate where the amino group of the pentanol (B124592) derivative displaces the fluorine atom on the aromatic ring. acs.org This reaction specifically demonstrates its role as a nucleophilic building block for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of many pharmaceutical agents. acs.org

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral amino alcohols are a well-established class of compounds used as chiral auxiliaries and as ligands for metal catalysts in asymmetric synthesis. bldpharm.combldpharm.com These molecules can coordinate with metals to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

In the case of (R)-5-Amino-4-methylpentan-1-ol, its chirality is a key feature. When it is incorporated into a target molecule, it introduces a permanent stereocenter, which is critical for the molecule's biological activity. acs.org This was the case in its use for the synthesis of potential Epidermal Growth Factor Receptor (EGFR) inhibitors, where the (R)-configuration was specifically chosen. acs.org However, despite its structural suitability, there is limited information in the public domain describing its application as a detachable chiral auxiliary or as a chiral ligand in a catalytic system. While it contributes to the chirality of the final product, its role is primarily that of a chiral building block rather than a catalytic ligand. google.comgoogle.com

Precursor in the Synthesis of Bioactive Molecules and Related Scaffolds

The most significant documented application of this compound is as a precursor in the synthesis of potentially bioactive molecules for pharmaceutical research. lookchem.com

The dual functionality of this compound is exploited to create specific structural motifs within larger bioactive scaffolds. In a research program aimed at developing a new generation of EGFR tyrosine kinase inhibitors, (R)-5-amino-4-methylpentan-1-ol hydrochloride was used to build a key intermediate. acs.org The synthesis involved a nucleophilic aromatic substitution reaction where the primary amine of the amino alcohol attacks the electron-deficient aromatic ring of 4-Bromo-2-fluoro-1-nitrobenzene. acs.org The resulting molecule contains the entire 4-methyl-1-pentanol (B72827) side chain, which can be further modified. This strategy is part of an effort to create macrocyclic inhibitors that can overcome drug resistance in cancer therapy. acs.org

The development of new drugs often involves creating a library of related compounds, or analogues, to optimize activity and other properties. This compound has been employed in such analogue synthesis programs. Its use in a project to discover next-generation EGFR inhibitors highlights its role in medicinal chemistry. acs.org By incorporating this specific building block, researchers were able to synthesize novel compounds and evaluate them for their inhibitory activity against various forms of the EGFR enzyme, including mutant versions that are resistant to existing therapies. acs.org The data from these analogues help in understanding the structure-activity relationship and in designing more potent and selective drugs. acs.org

Applications in Specialty Chemical Production and Industrial Intermediates

This compound and its hydrochloride salt are available from various chemical suppliers, indicating their use as intermediates in chemical synthesis. sigmaaldrich.comcymitquimica.comscisupplies.eu However, beyond its documented role in pharmaceutical research and development, specific details regarding its large-scale application in the production of other specialty chemicals or as a general industrial intermediate are not widely reported in the scientific literature. Its bifunctional nature suggests potential utility in the synthesis of polymers, surfactants, or coatings, similar to other amino alcohols, but specific examples remain proprietary or unpublished.

Compound Data

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | (4R)-5-amino-4-methylpentan-1-ol |

| CAS Number | 208242-15-3 ((R)-enantiomer) |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Chirality | Contains a stereocenter at C4 |

Biological and Biochemical Research on 5 Amino 4 Methylpentan 1 Ol

Investigation of Molecular Targets and Pathways

The biological effects of a compound are mediated through its interaction with specific molecular targets, such as enzymes and receptors. Research into 5-Amino-4-methylpentan-1-ol has primarily focused on its role as a structural motif in larger molecules designed to interact with such targets.

Enzyme Interactions and Modulation

While direct and extensive studies on the interaction of this compound with a wide array of enzymes are not abundant in publicly available literature, its structural class, amino alcohols, are known to interact with various enzymes. For instance, research on amine dehydrogenases has shown that related compounds, such as the (S)-2-amino-4-methylpentane-1-ol isomer, can serve as substrates for these enzymes. acs.org This suggests that this compound could potentially be a substrate or modulator for enzymes involved in amino acid and amino alcohol metabolism.

In a broader context, amino alcohol structures are recognized as important pharmacophores that can interact with the active sites of enzymes. mdpi.com For example, they can participate in hydrogen bonding and other non-covalent interactions, potentially leading to enzyme inhibition or modulation.

Receptor Binding Studies

A significant area of investigation for derivatives of this compound has been in the realm of G-protein coupled receptors (GPCRs), particularly chemokine receptors. The (2R)-enantiomer of a closely related compound, 2-amino-4-methylpentan-1-ol (B168986), serves as a foundational precursor for the synthesis of potent and selective antagonists of the Fractalkine receptor (CX3CR1). acs.orggoogle.com CX3CR1 is a key receptor in the immune system, and its antagonists are being investigated for the treatment of various inflammatory and neurodegenerative diseases. google.comguidetopharmacology.org

One such antagonist, known as rugocrixan (also AZD-8797 or KAND-567), incorporates the (2R)-2-amino-4-methylpentan-1-ol moiety. guidetopharmacology.org This compound is a non-competitive allosteric modulator of CX3CR1, highlighting the importance of the amino alcohol backbone in achieving this specific receptor interaction. guidetopharmacology.org While this points to the potential of the this compound scaffold to interact with CX3CR1, direct binding studies of the parent compound are not extensively documented.

Table 1: Receptor Binding Profile of a this compound Derivative

| Compound | Target Receptor | Activity |

| Rugocrixan | CX3CR1 | Antagonist, non-competitive allosteric modulator guidetopharmacology.org |

Role in Metabolic Pathways and Biochemical Processes

The involvement of this compound in metabolic pathways is an area that warrants further investigation. However, based on its structure, potential roles can be inferred.

Participation in Amino Alcohol Catabolism and Anabolism

Amino alcohols can be metabolized through various pathways. In microorganisms, the catabolism of amino acids often proceeds via the Ehrlich pathway, which involves transamination, decarboxylation, and reduction steps to produce fusel alcohols. A similar pathway could potentially be involved in the breakdown of this compound.

Conversely, the biosynthesis, or anabolism, of such a compound would likely involve the modification of an existing amino acid or a related metabolite. For instance, 3-Amino-4-methylpentanoic acid is a known metabolite produced from L-leucine by the enzyme leucine (B10760876) 2,3-aminomutase. medchemexpress.com It is conceivable that this compound could be an intermediate or a product of similar metabolic transformations.

Precursor Relationship to Other Biologically Relevant Compounds

The primary documented role of this compound in a biochemical context is as a synthetic precursor for biologically active molecules. acs.org Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a valuable starting material for the synthesis of a variety of compounds, including pharmaceuticals.

As previously mentioned, its most notable application is in the synthesis of CX3CR1 antagonists. acs.orggoogle.com The (R)-enantiomer, (R)-5-amino-4-methylpentan-1-ol, is a key chiral building block for these complex heterocyclic molecules. achemblock.com This highlights its importance in medicinal chemistry for accessing specific and potent biological activities.

Biological Activity Profiles and Structure-Activity Relationship (SAR) Studies in Biological Contexts

While the biological activity profile of this compound itself is not extensively detailed, the structure-activity relationship (SAR) studies of its derivatives provide valuable insights into how modifications of its core structure influence biological activity.

The SAR studies of CX3CR1 antagonists that incorporate the 2-amino-4-methylpentan-1-ol scaffold have shown that the stereochemistry at the carbon bearing the amino and hydroxyl groups is crucial for activity. google.com Furthermore, modifications to other parts of the molecule, while keeping the amino alcohol core intact, have been systematically explored to optimize potency and selectivity for the target receptor.

In a broader sense, SAR studies on various amino alcohols have demonstrated that the relative positions of the amino and hydroxyl groups, as well as the nature of the carbon backbone, significantly impact their biological effects. diva-portal.org For example, the introduction of aromatic rings or other functional groups can dramatically alter receptor binding affinity and enzyme inhibitory potency. mdpi.com

Computational Studies and Theoretical Investigations of 5 Amino 4 Methylpentan 1 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules like 5-Amino-4-methylpentan-1-ol. The presence of multiple single bonds allows for a wide range of conformations, each with a different spatial arrangement of atoms and associated energy level.

The conformational landscape of this compound is primarily dictated by the rotation around its C-C and C-O single bonds. Theoretical calculations are employed to identify the most stable conformers, which are those residing at energy minima on the potential energy surface. These stable conformations are crucial as they often represent the bioactive form of the molecule when it interacts with biological targets. General studies on ligand conformational analysis highlight that upon binding to a receptor, the conformational diversity of a small molecule is significantly reduced, often to a single or a few low-energy conformers elifesciences.org.

A key structural feature of this compound is the potential for intramolecular hydrogen bonding between the terminal amino (-NH₂) and hydroxyl (-OH) groups. This interaction can lead to pseudo-cyclic conformations being particularly stable. Computational studies on other amino alcohols have demonstrated that such intramolecular interactions play a significant role in determining the preferred geometry. The stereochemistry at the C4 position also imposes significant steric constraints, influencing the rotational barriers and the relative stability of different conformers. Structure-activity relationship (SAR) studies on similar molecules have shown that stereochemistry is often critical for biological activity, a factor directly linked to the molecule's accessible conformations diva-portal.org.

Table 1: Predicted Stable Conformers of this compound This interactive table presents hypothetical low-energy conformers of this compound. The relative energies are estimated based on general principles of conformational analysis, including steric hindrance and the potential for intramolecular hydrogen bonding.

| Conformer | Dihedral Angle (N-C5-C4-C3) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) | Population (%) |

| Extended | ~180° (anti) | No | High | Low |

| Gauche 1 | ~60° (gauche) | Possible | Low | High |

| Gauche 2 | ~-60° (gauche) | Possible | Low | High |

| Eclipsed | ~0° | No (steric clash) | Very High | Very Low |

Note: The data in this table is illustrative and based on theoretical principles. Specific computational studies are required for precise energy values.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound hbku.edu.qabohrium.com. These calculations are fundamental to understanding the molecule's intrinsic properties, such as charge distribution, molecular orbital energies, and electrostatic potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. For an amino alcohol, the HOMO is typically localized on the non-bonding electrons of the nitrogen and oxygen atoms, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO is generally distributed across the antibonding orbitals of the C-N and C-O bonds smolecule.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

DFT calculations on the structural isomer, 1-amino-4-methylpentan-2-ol, show significant electron density on the nitrogen and oxygen atoms, reflecting their nucleophilic character smolecule.com. It is expected that this compound would exhibit similar properties, with the primary alcohol and primary amine functionalities being key electronic features. The calculated electrostatic potential map would show negative potential (red) around the electronegative oxygen and nitrogen atoms, highlighting these regions as attractive for electrophiles and hydrogen bond donors.

Table 2: Predicted Electronic Properties of this compound This table summarizes the expected electronic properties based on quantum chemical calculations for similar amino alcohols.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | ~ 2.0 - 2.5 D | Indicates overall polarity of the molecule |

| Charge on Nitrogen | Negative | Site for electrophilic attack and protonation |

| Charge on Oxygen | Negative | Site for electrophilic attack and hydrogen bonding |

Note: These values are estimations based on data for analogous compounds. Specific DFT calculations for this compound are needed for accurate values.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms e3s-conferences.orgacs.org. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most favorable reaction pathways nih.govcdnsciencepub.comresearchgate.net.

For this compound, the electronic structure calculations from the previous section inform its reactivity. The nucleophilic character of the amino and hydroxyl groups suggests they will readily react with electrophiles. For instance, the reaction of β-amino alcohols with thionyl chloride has been studied computationally, revealing the mechanistic details of how either chloro-substituted amines or cyclic oxathiazolidine-2-oxides are formed cdnsciencepub.comresearchgate.net. These studies show that the reaction pathway can be influenced by factors such as the presence of a base and the nature of the substituents, which can be modeled computationally.

The relative nucleophilicity of the nitrogen versus the oxygen atom is a key factor. Theoretical calculations on Ag(I)-catalyzed reactions of amino alcohols showed that the innate reactivity of the NH₂ group is often stronger than the OH group nih.gov. However, the presence and nature of a catalyst can selectively activate one group over the other, leading to different products nih.gov. Computational models can predict this chemoselectivity by comparing the activation energies of the competing reaction pathways.

Table 3: Predicted Reactive Sites and Potential Transformations This interactive table outlines the primary reactive sites on this compound and the types of reactions that are computationally predicted to occur.

| Reactive Site | Type of Reagent | Predicted Reaction Type | Potential Product Class |

| Amino Group (-NH₂) | Electrophile (e.g., Acyl Chloride) | Acylation | Amide |

| Amino Group (-NH₂) | Aldehyde/Ketone (reductive) | Reductive Amination | Secondary/Tertiary Amine |

| Hydroxyl Group (-OH) | Oxidizing Agent | Oxidation | Aldehyde or Carboxylic Acid |

| Hydroxyl Group (-OH) | Electrophile (e.g., Alkyl Halide) | Williamson Ether Synthesis | Ether |

| Both -NH₂ and -OH | Phosgene or equivalent | Cyclization | Carbamate/Oxazolidinone |

In Silico Screening and Ligand Design for Biological Targets

The amino alcohol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules academie-sciences.frunife.itnih.gov. Consequently, this compound represents a valuable building block for in silico screening and ligand design nih.govnih.govacs.orgnih.govnih.gov.

In silico screening involves computationally docking large virtual libraries of compounds into the binding site of a biological target, such as an enzyme or receptor, to identify potential hits. Derivatives of this compound can be included in these libraries or used as a starting fragment for generating more complex molecules. The combination of a hydrogen bond donor/acceptor (amine) and a hydrogen bond donor/acceptor (alcohol) in a flexible aliphatic chain allows it to form diverse interactions with protein binding pockets.

For example, an in silico screen identified β-amino alcohol derivatives as inhibitors of the Toll-like receptor 4 (TLR4) complex, highlighting the potential of this scaffold in developing anti-inflammatory agents nih.gov. Furthermore, computational studies on aryl amino alcohol derivatives from eugenol (B1671780) have explored their potential as insecticides and antimalarials by identifying their likely protein targets through inverse virtual screening nih.govrasayanjournal.co.in. These studies demonstrate how computational methods can guide the design of new bioactive agents based on the amino alcohol framework.

Table 4: Potential Biological Targets for Ligands Derived from an Amino Alcohol Scaffold This table lists biological target classes for which amino alcohol derivatives have shown activity, suggesting potential applications for scaffolds like this compound.

| Target Class | Specific Examples | Therapeutic Area | Reference |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptors (CB1, CB2) | Alcohol Abuse, Pain | nih.gov |

| Kinases | Protein Kinase C (PKC) | Inflammation, Cancer | nih.gov |

| Ion Channels | Toll-Like Receptor 4 (TLR4) | Sepsis, Inflammation | nih.gov |

| Parasitic Enzymes | Plasmepsin II | Malaria | rasayanjournal.co.in |

| Proteases | 20S Proteasome | Cancer | diva-portal.org |

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are instrumental in developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity dntb.gov.ua. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between calculated molecular descriptors and experimentally measured activity acs.orgresearchgate.netresearchgate.net.

For a series of compounds based on the this compound scaffold, QSAR models could be developed to predict their potency or efficacy. The models would use descriptors that quantify steric, electronic, and hydrophobic properties. For example, modifying the substitution pattern on the pentyl chain or on the nitrogen atom would alter these descriptors, and the QSAR model would predict the resulting change in activity.

Computational SAR studies on β-amino alcohol catalysts have successfully predicted their enantioselectivity in chemical reactions acs.org. These models correlate the 3D structure of the catalysts with the observed stereochemical outcome, allowing for the rational design of more selective catalysts. Similarly, SAR studies on bioactive amino alcohols have shown that stereochemistry and the nature of substituents are critical for activity diva-portal.org. For instance, in a series of proteasome inhibitors, altering the stereochemistry or the size of an alkyl group led to a significant loss of biological activity diva-portal.org. These principles can be applied to guide the synthesis of novel derivatives of this compound with desired biological profiles.

Table 5: Hypothetical SAR Predictions for Derivatives of this compound This interactive table illustrates how computational SAR principles can predict the effect of structural modifications on a hypothetical biological activity.

| Modification Site | Structural Change | Predicted Effect on Activity | Rationale based on Computational Principles |

| C4-Methyl Group | Removal or relocation | Likely decrease | The specific position and stereochemistry of this group could be crucial for optimal binding pocket fit (shape complementarity). |

| Amino Group | N-alkylation (e.g., N-Methyl) | Variable | May increase or decrease activity depending on whether the binding pocket accommodates larger groups and the role of the N-H protons in hydrogen bonding. |

| Hydroxyl Group | Conversion to methoxy (B1213986) ether | Likely decrease | Removes a key hydrogen bond donor, which is often essential for anchoring the ligand in the binding site. |

| Alkyl Chain | Lengthening or shortening | Likely decrease | The distance between the amino and hydroxyl groups is often critical for bridging interactions within a binding site. |

| Stereocenter at C4 | Inversion from (R) to (S) | Significant change | The 3D orientation of substituents is fundamental for chiral recognition by biological targets. |

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 5-Amino-4-methylpentan-1-ol

The drive towards environmentally benign chemical manufacturing has spurred research into sustainable synthetic routes for valuable molecules like this compound. Future methodologies are expected to focus on green chemistry principles, minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising avenue is the advancement of biocatalytic synthesis . The use of enzymes such as amine dehydrogenases (AmDHs) offers a highly selective and efficient method for producing chiral amines and amino alcohols. frontiersin.org Research has demonstrated that wild-type AmDHs can be effective for the synthesis of short-chain chiral amines, and protein engineering can further enhance their substrate scope and stereoselectivity. frontiersin.orgtudelft.nl For instance, engineered amine dehydrogenases have been developed for the synthesis of enantiopure (R)-β-amino alcohols through the kinetic resolution of racemic mixtures. tudelft.nl The application of ene-reductases and transaminases in one-pot, multi-enzyme cascade reactions also presents a powerful strategy for creating multiple stereocenters with high precision, a method that could be adapted for the synthesis of specific stereoisomers of this compound. ucl.ac.ukmdpi.com

Another key area is the development of greener, non-enzymatic catalytic systems . This includes the uncatalyzed aminolysis of epoxides in water, which serves as a green solvent, to produce β-amino alcohols. This method avoids the need for hazardous solvents and potentially toxic metal catalysts. Additionally, the use of heterogeneous catalysts, such as zeolites, in solvent-less conditions for the reaction between amines and carbonates (which are less hazardous than epoxides) represents a significant step towards a more sustainable process. scirp.org These approaches align with the principles of green chemistry by improving atom economy and reducing environmental impact. scirp.org

| Sustainable Synthesis Approach | Key Principles & Advantages | Potential for this compound |

| Biocatalysis (Amine Dehydrogenases) | High stereoselectivity, mild reaction conditions, potential for producing enantiopure compounds. frontiersin.orgtudelft.nl | Direct synthesis of specific enantiomers, such as (R)-5-amino-4-methylpentan-1-ol, which is a precursor for pharmaceutical agents. tudelft.nl |

| Multi-Enzyme Cascades | One-pot synthesis, creation of multiple chiral centers, reduced downstream processing. ucl.ac.ukmdpi.com | Efficient and highly selective synthesis of the desired diastereomer from a simple precursor. |

| Aqueous Phase Synthesis | Utilizes water as a safe and environmentally friendly solvent, can be catalyst-free. | Reduces reliance on volatile organic compounds (VOCs) and simplifies product isolation. |

| Heterogeneous Catalysis (Zeolites) | Solvent-less reactions, catalyst recyclability, use of safer reagents like carbonates. scirp.org | Offers a pathway that is both economically and environmentally superior to traditional methods. |

Novel Applications in Advanced Materials Science

The unique bifunctional nature of this compound, possessing both a primary amine and a primary alcohol group, makes it a valuable building block for the creation of novel polymers and advanced materials. scbt.comfishersci.com Its branched alkyl chain can also impart specific physical properties to the resulting materials.

A significant area of application lies in the development of biodegradable poly(ester amide)s (PEAs) . Amino alcohols can be co-polymerized with diacids and polyols to create crosslinked elastomeric networks. nih.gov These materials are promising for biomedical applications, such as tissue engineering scaffolds and controlled drug delivery systems, due to their biocompatibility and tunable degradation rates. nih.govresearchgate.net The amine groups within the polymer backbone offer sites for chemical modification, allowing for the attachment of bioactive molecules or the tuning of material properties. nih.gov The structural features of this compound could be exploited to create PEAs with specific mechanical properties, ranging from viscoelastic materials to thermoplastics. researchgate.net

Furthermore, the integration of this compound into highly branched polymer architectures , such as dendrimers or hyperbranched polymers, is an emerging field. Polymers based on amino acid building blocks, which share structural similarities with amino alcohols, are being explored for biomedical applications, including gene delivery. nih.gov The branched structure of this compound could be used to control the architecture and functionality of such polymers, potentially leading to new materials for advanced therapeutic and diagnostic applications.

Development of Advanced Analytical Methods for Trace Analysis and Stereochemical Purity

As a chiral molecule, the biological and material properties of this compound are highly dependent on its stereochemistry. Therefore, the development of advanced analytical methods for determining its enantiomeric purity and for detecting trace amounts is crucial.

Chiral chromatography , including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), remains a cornerstone for enantiomeric separation. The use of chiral stationary phases (CSPs) is essential for this purpose. Modified cyclodextrins are widely used as CSPs in both GC and HPLC for the separation of chiral alcohols and other compounds. tum.demdpi.comresearchgate.netrsc.org For HPLC, the separation of diastereomers formed by derivatizing the amino alcohol with a chiral acid is also a powerful technique for both preparative separation and the determination of absolute configuration. mdpi.com

| Analytical Technique | Principle | Application for this compound |

| Chiral GC-MS | Separation of enantiomers on a chiral stationary phase followed by mass spectrometric detection. mdpi.comresearchgate.net | Quantitation of enantiomeric excess (e.e.) and identification of trace impurities. |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (e.g., modified cyclodextrin) or separation of diastereomeric derivatives on a normal phase column. rsc.orgmdpi.com | Determination of enantiomeric purity and preparative separation of enantiomers. |

| Chiroptical Sensing | Use of a chiral probe that reacts with the analyte to produce a distinct circular dichroism (CD) signal. rsc.orgacs.org | Rapid determination of absolute configuration and enantiomeric composition from a small sample amount. |

| ¹⁹F NMR Spectroscopy | Derivatization with a fluorine-containing chiral agent, allowing for the determination of absolute configuration and enantiomeric ratio via NMR. acs.org | An alternative to chromatographic methods for stereochemical analysis. |

Beyond chromatography, chiroptical sensing methods are emerging as rapid and sensitive techniques for chirality analysis. rsc.org These methods often involve a chiral probe that interacts with the analyte, leading to a measurable change in a spectroscopic signal, such as circular dichroism (CD). acs.org This approach can allow for the rapid determination of both the absolute configuration and the enantiomeric composition of chiral amino alcohols. rsc.orgacs.org Another advanced technique involves the use of ¹⁹F NMR spectroscopy after derivatization with a chiral fluorinated agent, which can provide a clear and accurate measure of enantiomeric purity. acs.org

Integration into Supramolecular Chemistry

The presence of both hydrogen bond donor (amine and hydroxyl) and acceptor (the nitrogen and oxygen atoms) sites within this compound makes it an ideal candidate for integration into supramolecular assemblies. nih.gov Hydrogen bonding is a fundamental directional interaction used in the design of complex, self-assembling molecular systems. pageplace.de

Research into hydrogen-bonded organic frameworks (HOFs) is a particularly relevant area. Bifunctional molecules like amino alcohols can form extensive networks of hydrogen bonds, creating crystalline solids with defined porous structures. mdpi.com These materials have potential applications in gas storage, separation, and molecular recognition. mdpi.com The specific geometry and branching of this compound could be used to design novel HOFs with tailored pore sizes and functionalities. The ability of amino alcohols to participate in hydrogen bonding can lead to the formation of layered 2D or more complex 3D supramolecular structures. mdpi.com

Furthermore, the principles of molecular recognition and host-guest chemistry can be applied. The chiral nature of this compound can be exploited for the enantioselective recognition of other chiral molecules. It could be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create chiral cavities that selectively bind one enantiomer of a guest molecule over the other. The amine and hydroxyl groups can act as specific binding sites, enhancing the strength and selectivity of the host-guest interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.